7-Gal-brefeldin A
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Overview
Description
7-Gal-brefeldin A is a glycosylated derivative of brefeldin A, a secondary metabolite produced by the fungus Penicillium brefeldianum. This compound is notable for its unique structure, which includes a galactose moiety attached to the brefeldin A molecule. The addition of the galactose group enhances the compound’s solubility and potentially modifies its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Gal-brefeldin A involves the transglycosylation of brefeldin A using a lactose-containing fermentation medium. This process is facilitated by the enzyme activity in Penicillium brefeldianum, which catalyzes the transfer of the galactose moiety to the hydroxyl group at the 7th position of brefeldin A .
Industrial Production Methods: Industrial production of this compound follows a similar fermentation process. The key steps include:
- Culturing Penicillium brefeldianum in a lactose-rich medium.
- Isolating and purifying the resulting this compound through chromatographic techniques.
- Characterizing the compound using spectroscopic methods to confirm its structure and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Gal-brefeldin A can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify its functional groups, potentially altering its biological activity.
Substitution: The galactose moiety can be substituted with other sugar molecules or functional groups to create new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
7-Gal-brefeldin A has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study glycosylation reactions and the effects of sugar moieties on molecular properties.
Biology: Employed in cell biology to investigate the role of glycosylation in protein folding and trafficking.
Mechanism of Action
The mechanism of action of 7-Gal-brefeldin A involves the inhibition of vesicle formation and transport between the endoplasmic reticulum and the Golgi apparatus. This inhibition is mediated by the compound’s interaction with ADP-ribosylation factor 1 and cytohesin-2, which are essential for the assembly of COP-I coats on the Golgi membrane. The disruption of this process leads to the collapse of the Golgi apparatus into the endoplasmic reticulum, ultimately affecting protein secretion and trafficking .
Comparison with Similar Compounds
Brefeldin A: The parent compound, known for its antiviral and cytotoxic properties.
Brefeldin C: A biogenetic precursor of brefeldin A with similar biological activities.
7-Dehydrobrefeldin A: An oxidation product of brefeldin A with distinct chemical properties.
Uniqueness: 7-Gal-brefeldin A is unique due to the presence of the galactose moiety, which enhances its solubility and may alter its biological activity compared to its parent compound, brefeldin A. This modification can lead to differences in cellular uptake, distribution, and overall efficacy in various biological systems .
Properties
CAS No. |
156663-50-2 |
---|---|
Molecular Formula |
C22H34O9 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
(1S,2S,3E,11E,13R)-2-hydroxy-7-methyl-15-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one |
InChI |
InChI=1S/C22H34O9/c1-12-5-3-2-4-6-13-9-14(10-15(13)16(24)7-8-18(25)29-12)30-22-21(28)20(27)19(26)17(11-23)31-22/h4,6-8,12-17,19-24,26-28H,2-3,5,9-11H2,1H3/b6-4+,8-7+/t12?,13-,14?,15-,16-,17+,19-,20-,21+,22+/m0/s1 |
InChI Key |
WMQPIXSJUDBUIO-HPOHLNNVSA-N |
SMILES |
CC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)OC3C(C(C(C(O3)CO)O)O)O |
Isomeric SMILES |
CC1CCC/C=C/[C@H]2CC(C[C@@H]2[C@H](/C=C/C(=O)O1)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
CC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)OC3C(C(C(C(O3)CO)O)O)O |
Synonyms |
7-Gal-brefeldin A 7-O-(galactosyl)brefeldin A 7-O-beta-D-galactosyl-brefeldin A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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